molecular formula C14H16N4 B2883312 N-cyano-3-ethyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]aniline CAS No. 1445168-38-6

N-cyano-3-ethyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]aniline

Cat. No.: B2883312
CAS No.: 1445168-38-6
M. Wt: 240.31
InChI Key: UZEBFXWBVPRUQZ-UHFFFAOYSA-N
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Description

“N-cyano-3-ethyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]aniline” is a complex organic compound. It contains a pyrazole ring, which is a five-membered heterocyclic aromatic ring molecule comprising two nitrogen atoms at positions 1 and 2 and three carbon atoms . Pyrazoles are known for their wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .


Synthesis Analysis

Pyrazoles, including the one , can be synthesized using various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system . They can also be prepared by condensation of 1,3-diketones with hydrazine .


Molecular Structure Analysis

The molecular structure of this compound would be determined by techniques such as crystallography . The presence of the pyrazole ring and the cyano group would be key features of its structure.


Chemical Reactions Analysis

Pyrazoles are known to undergo a variety of chemical reactions. They can react with potassium borohydride to form a class of ligands known as scorpionates . They can also undergo reactions with various reagents to form diverse heterocyclic compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Pyrazoles in general are weak bases, with a pKb of 11.5 . They are also known to be amphoteric in nature, showing both acidic and basic properties .

Mechanism of Action

While the specific mechanism of action for this compound is not provided, pyrazole derivatives have been found to target the ryanodine receptor (RyR), making them potential candidates for the development of novel insecticides .

Future Directions

The future directions for research on this compound could include further exploration of its potential uses in various fields such as medicinal chemistry and agrochemistry. Additionally, new synthetic routes could be developed to improve the efficiency and environmental friendliness of its production .

Properties

IUPAC Name

(3-ethylphenyl)-[(1-methylpyrazol-4-yl)methyl]cyanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4/c1-3-12-5-4-6-14(7-12)18(11-15)10-13-8-16-17(2)9-13/h4-9H,3,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZEBFXWBVPRUQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)N(CC2=CN(N=C2)C)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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